(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine
Overview
Description
“(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine”, also known as “tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate”, is a chemical compound with the molecular formula C14H23NO5 . It has a molecular weight of 285.34 . The compound is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of “(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” involves heating a DMF solution of tert-Butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)-1-pyrrolidinecarboxylate, 2-formyl-5-thiophene carboxylic acid, and piperidine to 80°C for 45 minutes .Molecular Structure Analysis
The InChI code for “(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” is 1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
“(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 285.34 .Scientific Research Applications
Asymmetric Synthesis
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine and its derivatives are instrumental in asymmetric synthesis. For example, (S)-2-aryl-Boc-pyrrolidines are synthesized enantioselectively using the treatment of corresponding amines with s-BuLi/(-)-sparteine, yielding high enantiomeric excesses (Wu, Lee, & Beak, 1996).
Regioselective Aza-Ferrier Reaction
The compound plays a role in the Brønsted acid-catalyzed aza-Ferrier reaction. This method provides an efficient approach to synthesize alpha-(N-Boc-2-pyrrolidinyl) aldehydes with high alpha-regioselectivities and excellent yields (Tayama, Otoyama, & Isaka, 2008).
Ring Opening Reactions
It's utilized in the ring opening of ethylene oxide by a chiral organolithium for the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine in high enantiomeric purity. This showcases its utility in producing structurally complex and chiral molecules (Deng & Mani, 2005).
Palladium-Catalyzed α-Arylation
The compound is essential in palladium-catalyzed α-arylation processes. This involves deprotonation and subsequent transmetalation, highlighting its role in complex organic syntheses, such as the synthesis of various heteroaromatic compounds (Barker et al., 2011).
Heterocycle and Tryptamine Construction
It's used in novel methods for constructing heterocycles and tryptamines, demonstrating its versatility in synthesizing a wide range of biologically significant molecules (Nicolaou et al., 2009).
Alkaloid Syntheses
Scalemic organolithium reagents derived from this compound are applied in synthesizing various alkaloids, showing its importance in natural product synthesis (Dieter, Chen, & Watson, 2005).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
tert-butyl (2S)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPVYSDLQWCDJP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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